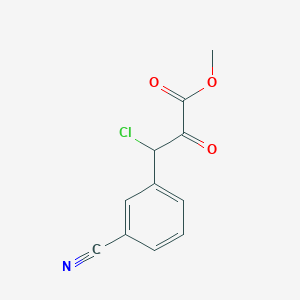
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of alpha-keto esters. These compounds are characterized by the presence of a keto group (C=O) adjacent to an ester group (COOR). The compound’s structure includes a chloro substituent, a cyano group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, malonic acid, and methyl cyanoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester involves its interaction with molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-oxo-3-phenyl-propionic acid methyl ester: Lacks the cyano group.
2-Oxo-3-(3-cyano-phenyl)-propionic acid methyl ester: Lacks the chloro substituent.
3-Cyano-2-oxo-3-(3-chloro-phenyl)-propionic acid methyl ester: Different positioning of the cyano and chloro groups.
Uniqueness
3-Chloro-2-oxo-3-(3-cyano-phenyl)-propionic acid methyl ester is unique due to the presence of both chloro and cyano substituents on the phenyl ring, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
methyl 3-chloro-3-(3-cyanophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)9(12)8-4-2-3-7(5-8)6-13/h2-5,9H,1H3 |
Clave InChI |
XFIXSCPQRFKADS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C(C1=CC=CC(=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















